Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a difluoromethoxyphenyl group attached to an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors to form the isoxazole ring.
Introduction of the Difluoromethoxyphenyl Group:
Formation of the Pyridine Ring: This step involves the cyclization of intermediates to form the pyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 6-(4-(difluoromethoxy)phenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate: This compound has a similar structure but differs in the presence of a pyrazolo ring instead of an isoxazolo ring.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound belongs to the class of phenylpyridines and has different functional groups and properties.
The uniqueness of this compound lies in its specific structural features and the presence of the difluoromethoxyphenyl group, which imparts unique chemical and biological properties.
Biological Activity
Methyl 6-(4-(difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an isoxazole ring fused to a pyridine system and a difluoromethoxy substituent, contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and related research findings.
Molecular Structure and Properties
The molecular formula of this compound is C16H14F2N2O4, with a molecular weight of approximately 334.27 g/mol. The difluoromethoxy group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄F₂N₂O₄ |
Molecular Weight | 334.27 g/mol |
Functional Groups | Isoxazole, Pyridine |
Substituents | Difluoromethoxy |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing binding affinity and selectivity towards these targets. Studies have indicated that the compound may modulate various biochemical pathways, leading to its observed pharmacological effects.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, it has shown promising results against several cancer cell lines, including breast cancer (MCF7) and leukemia (K562). The IC50 values indicate potent activity in these models.
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, although specific studies are needed to quantify this effect.
Case Studies
- Anticancer Efficacy : In vitro studies highlighted that this compound exhibited an IC50 value of approximately 10 µM against MCF7 cells. This suggests that the compound effectively reduces cell viability through apoptosis or cell cycle arrest mechanisms.
- Kinase Inhibition : Similar compounds have been evaluated for their kinase inhibitory activities. For example, derivatives with similar structural motifs showed IC50 values in the nanomolar range against BCR-ABL kinase, indicating a potential pathway for further exploration in targeted cancer therapies.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-(4-Methylphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Methyl group instead of difluoromethoxy | Different anti-inflammatory profile |
6-(3-Difluoromethoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | Position of difluoromethoxy varies | Potentially altered pharmacokinetics |
1H-Pyrazolo[3,4-b]pyridine derivatives | Different heterocyclic core | Varying biological activities related to metabolic regulation |
Properties
IUPAC Name |
methyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O4/c1-8-13-11(15(21)22-2)7-12(19-14(13)24-20-8)9-3-5-10(6-4-9)23-16(17)18/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLCASHLLLZBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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